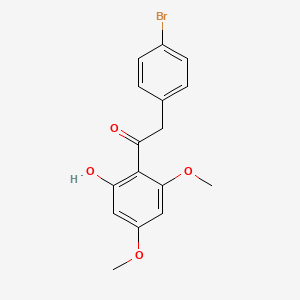

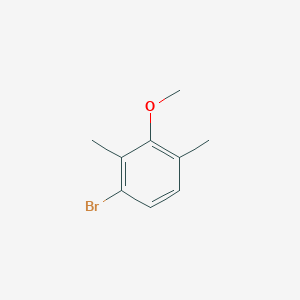

1-Bromo-3-methoxy-2,4-dimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Bromo-3-methoxy-2,4-dimethylbenzene” is a chemical compound with the molecular formula C7H7BrO . It is also known by other names such as Anisole, m-bromo-; m-Anisyl bromide; m-Bromoanisole; 3-Bromoanisole; m-Bromomethoxybenzene; m-Bromophenyl methyl ether; m-Methoxybromobenzene; 3-Methoxybromobenzene; 3-Methoxy-1-bromobenzene; m-Methoxyphenyl bromide; 3-Methoxyphenyl bromide; 3-Bromoanisol .

Synthesis Analysis

The synthesis of “1-Bromo-3-methoxy-2,4-dimethylbenzene” involves a gold-catalyzed coupling reaction with pyrazine . It also reacts with Mg and DMF, followed by the reaction with I2 and aq.NH3 to afford the corresponding aromatic nitrile .Molecular Structure Analysis

The molecular structure of “1-Bromo-3-methoxy-2,4-dimethylbenzene” can be represented as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-methoxy-2,4-dimethylbenzene” include a molecular weight of 187.034 . More specific properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications

Synthesis of Polyphenylenevinylenes

1-Bromo-3-methoxy-2,4-dimethylbenzene: is used in the synthesis of soluble phenyl-substituted poly(p-phenylenevinylenes) which are important for creating materials with low content of structural defects. These materials are significant in the production of organic light-emitting diodes (OLEDs), offering potential for more efficient and flexible display technologies .

Gold-Catalyzed Coupling Reactions

This compound participates in gold-catalyzed coupling reactions, particularly with pyrazine. Such reactions are crucial for constructing complex molecules that can be used in pharmaceuticals and agrochemicals. The ability to form these compounds efficiently opens up new avenues for drug discovery and development .

Formation of Aromatic Nitriles

The brominated compound reacts with magnesium and DMF, followed by a reaction with iodine and aqueous ammonia to afford aromatic nitriles. Aromatic nitriles are valuable intermediates in organic synthesis, used to create a variety of heterocyclic compounds, which are prevalent in many drugs and agrochemicals .

Suzuki-Miyaura Cross-Coupling Reactions

1-Bromo-3-methoxy-2,4-dimethylbenzene: is a key starting material in Suzuki-Miyaura cross-coupling reactions. This type of reaction is widely used in the synthesis of biaryls, which are core structures in many pharmaceuticals and organic materials .

Electrophilic Aromatic Substitution

The compound can undergo electrophilic aromatic substitution reactions, which are fundamental in the field of synthetic organic chemistry. These reactions allow for the introduction of various functional groups into the benzene ring, thereby modifying the chemical properties of the compound for specific applications .

Free Radical Bromination

It can be used in free radical bromination at the benzylic position. This reaction is important for the synthesis of various organic compounds, including those with medicinal properties. The benzylic position is particularly reactive due to the possibility of resonance stabilization, making it a favorable site for such reactions .

Safety and Hazards

The compound “1-Bromo-3-methoxy-2,4-dimethylbenzene” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and use personal protective equipment .

Mechanism of Action

Target of Action

It’s known that benzylic halides, such as this compound, typically react via an sn2 pathway . The specific targets and their roles would depend on the specific biochemical context in which this compound is used.

Mode of Action

The compound 1-Bromo-3-methoxy-2,4-dimethylbenzene can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic benzene ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . In the case of nucleophilic substitution, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

properties

IUPAC Name |

1-bromo-3-methoxy-2,4-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNCZGHAMRGGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-methoxy-2,4-dimethylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)

![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)